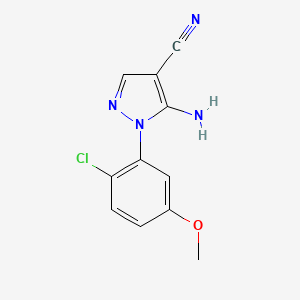
5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (5-AMPC) is a synthetic molecule developed by researchers in the field of medicinal chemistry. It is a member of the pyrazole family of compounds and is known for its high affinity for various proteins and receptors. 5-AMPC has been studied for its potential applications in scientific research, pharmacology, and drug development.
Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile derivatives have been synthesized and investigated for their antimicrobial activity. For example, Puthran et al. (2019) synthesized novel Schiff bases using related compounds, demonstrating notable antimicrobial properties in some derivatives (Puthran et al., 2019).
Crystal and Molecular Structure Analysis
Research has also focused on the crystal and molecular structure of similar pyrazole-carbonitrile compounds. A study by Fathima et al. (2014) provided insights into the structural properties and intermolecular interactions of these compounds (Fathima et al., 2014).
Green Synthetic Methods
The synthesis of pyrazole derivatives, including those related to 5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile, has been explored using green chemistry methods. For instance, Karati et al. (2022) reported a microwave-assisted synthesis approach for such compounds, highlighting its efficiency and environmental benefits (Karati et al., 2022).
Electronic Properties and Fullerene Interaction
A study explored the electronic properties of a fluoropyrazolecarbonitrile derivative, which shares structural similarities with the compound . This research delved into its potential interaction with fullerene molecules and revealed significant findings related to its electronic spectra and antiarthritic properties (Study of the electronic properties, 2022).
One-Pot Synthesis Using Catalysts
The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully achieved using alumina–silica-supported MnO2 as a recyclable catalyst, as demonstrated by Poonam and Singh (2019). This method is notable for its efficiency and the high yield of the derivatives produced (Poonam & Singh, 2019).
Corrosion Inhibition Performance
Pyrazole derivatives have been studied for their corrosion inhibition properties. For example, Yadav et al. (2016) investigated the performance of pyranopyrazole derivatives for mild steel corrosion inhibition, showcasing the practical applications of such compounds in protecting materials from corrosion (Yadav et al., 2016).
properties
IUPAC Name |
5-amino-1-(2-chloro-5-methoxyphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-17-8-2-3-9(12)10(4-8)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUTHMXULIROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



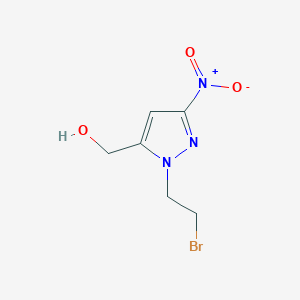

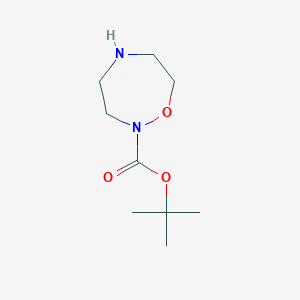




![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)
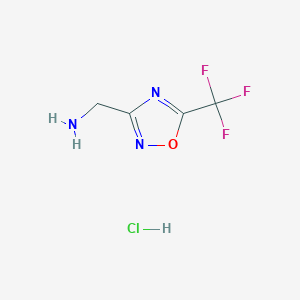
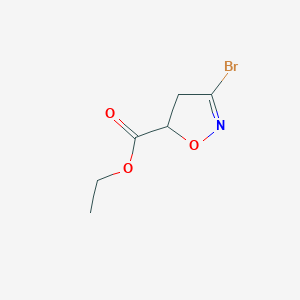

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

